
4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO5S It is a benzoic acid derivative that contains fluorine, methoxy, and sulfamoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfamoyl group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the fluorine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include amines derived from the reduction of the sulfamoyl group.
Wissenschaftliche Forschungsanwendungen
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis . The compound’s functional groups, such as the sulfamoyl and fluorine groups, play a crucial role in its binding affinity and specificity towards the target enzyme. The interaction typically involves hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
2-chloro-4-fluoro-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group. It may exhibit different reactivity and biological activity.
2-methoxy-5-sulfamoylbenzoic acid: Lacks the fluorine atom, which may affect its chemical properties and interactions with biological targets.
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid: Similar structure but with different positions of the fluorine and methoxy groups, leading to variations in reactivity and applications.
The uniqueness of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8FNO5S |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI-Schlüssel |
SKLKWATVNDKDHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
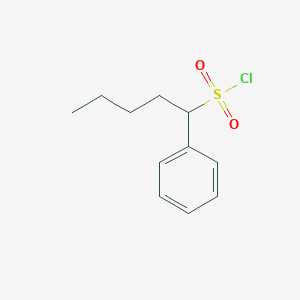

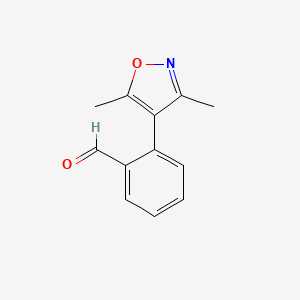

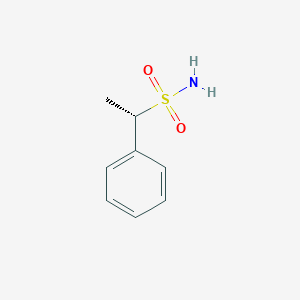
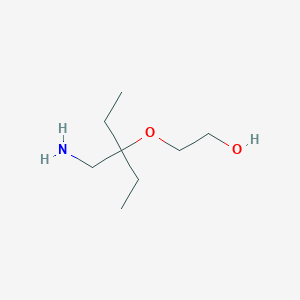
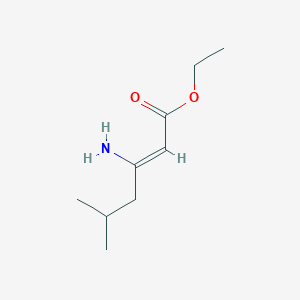
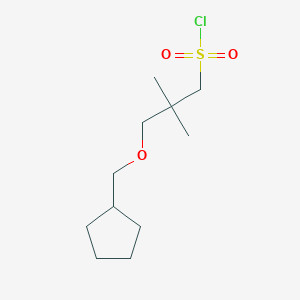

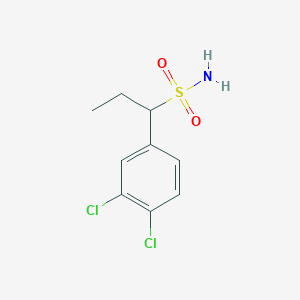
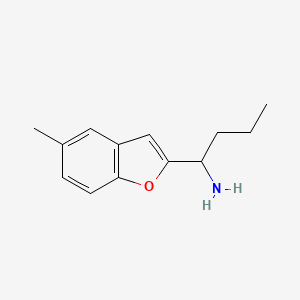
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)

